molecular formula C24H28N4O2 B14904833 N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14904833
M. Wt: 404.5 g/mol
InChI Key: BHVBMXZDZBQYGF-JWWGGVBKSA-N
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Description

N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines several cyclic and heterocyclic elements

Preparation Methods

The synthesis of N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as catalytic hydrogenation and chromatography for purification .

Chemical Reactions Analysis

N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide. .

Scientific Research Applications

N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with similar compounds such as:

  • N-[(1S,3R,4aS,9aR)-1-(hydroxymethyl)-3-[2-oxo-2-[(4-phenylphenyl)methylamino]ethyl]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-2-cyclopropylacetamide
  • N-[(1S,3R,4aS,9aR)-1-(hydroxymethyl)-3-[2-oxo-2-(2-pyridinylmethylamino)ethyl]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-2-cyclopropylacetamide

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity .

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

7-[(4aS,6R,7aS)-2,2-dimethyl-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-6-yl]-N-[(1S)-2,3-dihydro-1H-inden-1-yl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H28N4O2/c1-24(2)29-13-16-11-17(12-21(16)30-24)28-10-9-19-22(25-14-26-23(19)28)27-20-8-7-15-5-3-4-6-18(15)20/h3-6,9-10,14,16-17,20-21H,7-8,11-13H2,1-2H3,(H,25,26,27)/t16-,17+,20-,21-/m0/s1

InChI Key

BHVBMXZDZBQYGF-JWWGGVBKSA-N

Isomeric SMILES

CC1(OC[C@@H]2C[C@H](C[C@@H]2O1)N3C=CC4=C(N=CN=C43)N[C@H]5CCC6=CC=CC=C56)C

Canonical SMILES

CC1(OCC2CC(CC2O1)N3C=CC4=C(N=CN=C43)NC5CCC6=CC=CC=C56)C

Origin of Product

United States

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